molecular formula C16H19NO4 B14949466 (4E)-2-tert-Butyl-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-tert-Butyl-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B14949466
M. Wt: 289.33 g/mol
InChI Key: TZQVMRXUTOICDM-DHZHZOJOSA-N
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Description

2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the dimethoxyphenyl group: This can be done through condensation reactions with appropriate aromatic aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE: Similar structure but contains a sulfur atom instead of oxygen.

    2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-IMIDAZOL-5(4H)-ONE: Contains an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(4E)-2-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H19NO4/c1-16(2,3)15-17-11(14(18)21-15)8-10-6-7-12(19-4)13(9-10)20-5/h6-9H,1-5H3/b11-8+

InChI Key

TZQVMRXUTOICDM-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)C1=N/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)O1

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1

Origin of Product

United States

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